An isotope labelled Prasugrel Metabolite derivative. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.
Chemical Reactions Analysis
Oxidation: The thiol group can be oxidized to form disulfide bonds, potentially with other thiol-containing molecules. []
Mechanism of Action
Prasugrel-d4 Metabolite R-138727, analogous to R-138727, is a potent and irreversible antagonist of the platelet P2Y12 receptor. [, ] This receptor plays a crucial role in platelet aggregation, and its inhibition prevents ADP-mediated platelet activation. The mechanism of action involves the covalent modification of the P2Y12 receptor by the reactive thiol group of R-138727, leading to irreversible blockade. []
Applications
Metabolic Studies: The deuterated form can be used as a tracer to investigate the metabolic pathways of prasugrel in vivo. [, ] Its distinct mass allows for differentiation from endogenous R-138727, enabling researchers to track the formation, distribution, and elimination of the active metabolite.
Drug-Drug Interaction Studies: Researchers can employ Prasugrel-d4 Metabolite R-138727 to investigate potential drug-drug interactions involving prasugrel and other medications metabolized by cytochrome P450 enzymes. [, , , ]
Method Development and Validation: Prasugrel-d4 Metabolite R-138727 is utilized as an internal standard in analytical methods for quantifying R-138727 in biological matrices, such as plasma or serum. [] Its use enhances the accuracy and reliability of measurements by accounting for variations during sample preparation and analysis.
Related Compounds
Prasugrel
Compound Description: Prasugrel, also known as CS-747 or LY640315, is a thienopyridine antiplatelet agent prescribed to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention []. It is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its therapeutic effect [].
Relevance: Prasugrel is the parent compound of Prasugrel-d4 Metabolite R-138727. Prasugrel undergoes a series of metabolic steps in the body, including hydrolysis and oxidation, to ultimately yield the active metabolite, R-138727 [, ].
R-95913
Compound Description: R-95913, chemically named 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate metabolite in the biotransformation of prasugrel [, ]. It is formed through the rapid hydrolysis of prasugrel by carboxylesterases, primarily hCE1 and hCE2, found in the liver and intestine [].
Relevance: R-95913 is structurally related to Prasugrel-d4 Metabolite R-138727 as it is the direct precursor to R-138727 in the metabolic pathway of prasugrel. Cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, oxidize R-95913 to generate R-138727 [, , ].
R-138727
Compound Description: R-138727, formally known as 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid, is the pharmacologically active metabolite of prasugrel [, , ]. This thiol-containing compound acts as a potent and irreversible antagonist of the P2Y12 receptor, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, ]. R-138727 exists as four stereoisomers, with the RS and RR isomers exhibiting higher potency than the SS and SR isomers [].
S-Methylated R-138727
Compound Description: S-methylated R-138727 is an inactive metabolite resulting from the further metabolism of the active metabolite R-138727 [, ]. This metabolic conversion, primarily mediated by hepatic microsomal thiol methyltransferase, involves the addition of a methyl group to the thiol group of R-138727, leading to its inactivation.
Cysteine Conjugate of R-138727
Compound Description: The cysteine conjugate of R-138727 is another inactive metabolite formed during the metabolism of prasugrel []. This conjugate is formed through the reaction of R-138727 with cysteine, an amino acid.
R-133490
Compound Description: R-133490 is a glutathione conjugate identified as a potential intermediate in the metabolic pathway of prasugrel to its active metabolite R-138727 [].
Relevance: R-133490 is structurally related to Prasugrel-d4 Metabolite R-138727 as it plays a role in the formation of the active metabolite, R-138727. Studies suggest that R-133490 can be reduced to R-138727 in the presence of reducing agents like glutathione and enzymes like glutaredoxin and thioredoxin [].
Clopidogrel
Compound Description: Clopidogrel, marketed as Plavix, is a thienopyridine antiplatelet agent used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease []. Like prasugrel, clopidogrel is a prodrug requiring metabolic activation.
Relevance: Although not directly involved in the metabolic pathway of Prasugrel-d4 Metabolite R-138727, clopidogrel is a structurally related compound []. Both clopidogrel and prasugrel belong to the thienopyridine class of antiplatelet agents and share a similar mechanism of action, ultimately inhibiting the P2Y12 receptor through their active metabolites [].
Ticlopidine
Compound Description: Ticlopidine, marketed as Ticlid, is another member of the thienopyridine class of antiplatelet agents []. Like clopidogrel and prasugrel, it requires metabolic activation to exert its antiplatelet effects.
Relevance: Ticlopidine, though not directly involved in the metabolic pathway of Prasugrel-d4 Metabolite R-138727, is included as a related compound due to its structural and mechanistic similarities to prasugrel and clopidogrel []. All three drugs are thienopyridine derivatives that function as P2Y12 receptor antagonists upon metabolic activation [].
Properties
CAS Number
1217222-86-0
Product Name
Prasugrel-d4 Metabolite R-138727
Molecular Formula
C18H16FNO3SD4
Molecular Weight
353.45
Synonyms
Prasugrel metabolite M3 D4
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Para-Hydroxy Atorvastatin-d5 Calcium Salt is a labelled metabolite of Atorvastatin Calcium Salt, a selective, competitive inhibitor of HMG-CoA reductase.
Tolfenamic acid-d4 is intended for use as an internal standard for the quantification of tolfenamic acid by GC- or LC-MS. Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with anticancer activity. It is selective for COX-2 over COX-1 in canine DH82 monocyte/macrophage cells (IC50s = 3.53 and >51.2 μg/ml, respectively). Tolfenamic acid inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP;) or the calcium ionophore A23187 in a concentration-dependent manner. It decreases protein levels of the transcription factors Sp1, Sp3, and Sp4 in PANC-1 and L3.6pl cells when used at a concentration of 50 μM and inhibits proliferation of PANC-1, L3.6pl, and PANC-28 cells in a concentration-dependent manner. Tolfenamic acid (50 and 100 μM) decreases the viability of and induces apoptosis in MDA-MB-231 cells. It reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg. Tolfenamic acid (150 μmol/kg) reduces carrageenan-induced paw edema in mice by 24%.3 An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug.
Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition. One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.